molecular formula C12H14ClN3O B1488688 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 50349-57-0

3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No. B1488688
CAS RN: 50349-57-0
M. Wt: 251.71 g/mol
InChI Key: CHIBCBYBUGVKKF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is an organochlorine compound that has recently gained attention in the scientific research field. It is a heterocyclic compound with a spiro-ring structure, and it has been studied for its potential applications in the medical and pharmaceutical industries.5]dec-2-ene, its scientific research application, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Novel Oxazoline Alkaloids

Research by Xiao et al. (2016) identified novel oxazoline alkaloids structurally related to 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene, isolated from Gymnotheca chinensis. These compounds were characterized using spectroscopic analysis, including NMR, highlighting the diverse structural possibilities of such spiro compounds (Xiao et al., 2016).

Anti-Breast Cancer and EGFR Inhibition

Fleita et al. (2013) synthesized triazaspiro[4.5]dec-8-ene benzylidine derivatives, including compounds structurally similar to the compound of interest, which exhibited potential as epidermal growth factor receptor inhibitors. These compounds showed moderate antiproliferative activity against MCF-7 cell lines, suggesting their utility in anti-breast cancer research (Fleita, Sakka, & Mohareb, 2013).

Antimycobacterial Activity

Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, structurally related to 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene, showing significant in vitro activity against Mycobacterium tuberculosis. This underscores the potential of these compounds in antimycobacterial therapeutics (Kumar, Perumal, Shetty, Yogeeswari, & Sriram, 2010).

Synthesis of Spirodiclofen

Jin-hao (2009) detailed the synthesis of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene, a key intermediate structurally related to the compound . This process is relevant for the industrial production of spirodiclofen, indicating the compound's significance in chemical manufacturing (Zhao Jin-hao, 2009).

properties

IUPAC Name

3-(4-chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIBCBYBUGVKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 2
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 3
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 4
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 5
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Reactant of Route 6
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

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